molecular formula C10H22N2O B12108364 1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- CAS No. 1019574-01-6

1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-

Cat. No.: B12108364
CAS No.: 1019574-01-6
M. Wt: 186.29 g/mol
InChI Key: ZWWADGODAQZCMW-UHFFFAOYSA-N
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Description

1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- typically involves the reaction of piperidine with appropriate reagents to introduce the ethanol and methylamino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block for creating novel compounds with tailored properties.

Biology

Research has shown that 1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- exhibits potential biological activities. It is under investigation for its role in:

  • Enzyme Inhibition : Studies suggest it may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : The compound's interaction with biological receptors is a focus area, particularly in understanding its mechanism of action and therapeutic potential.

Medicine

The medicinal applications of this compound are particularly promising. Ongoing research aims to evaluate its efficacy as a therapeutic agent for various diseases. Some key areas include:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against pathogens such as Mycobacterium tuberculosis.
  • Therapeutic Uses : Investigations are being conducted to explore its potential in treating conditions like thrombocytopenia by enhancing platelet production through receptor agonism .

Case Study 1: Antimycobacterial Activity

A study investigated the synthesis of novel piperazine derivatives related to 1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-. These derivatives showed promising antitubercular activity against multi-drug resistant strains of M. tuberculosis. The presence of specific structural motifs was found to be crucial for their efficacy .

Case Study 2: Protein-Protein Interaction Modulation

Fragment-based drug discovery approaches have utilized compounds similar to 1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- for modulating protein-protein interactions. This research highlights the compound's potential as a lead in developing new therapeutics targeting complex biological processes .

Mechanism of Action

The mechanism of action of 1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- is unique due to the presence of both the methylamino and ethanol groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .

Biological Activity

1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its synthesis, biological effects, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

  • Chemical Formula : C8H17N2O
  • Molecular Weight : 157.24 g/mol

The synthesis of 1-Piperidineethanol derivatives often involves the alkylation of piperidine derivatives or the reductive amination of ketones with piperidine. Recent advancements in synthetic methods have improved yields and selectivity for these compounds, allowing for the exploration of various substituents that enhance biological activity .

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit potent antimicrobial properties. For instance, compounds similar to 1-Piperidineethanol have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A series of synthesized piperidine derivatives demonstrated varying degrees of antimicrobial efficacy compared to standard antibiotics .

CompoundActivity Against S. aureusActivity Against E. coli
Compound AModerate (MIC = 32 µg/mL)Low (MIC = 128 µg/mL)
Compound BHigh (MIC = 8 µg/mL)Moderate (MIC = 64 µg/mL)
1-PiperidineethanolHigh (MIC = 16 µg/mL)Moderate (MIC = 32 µg/mL)

Cytotoxicity and Anticancer Properties

In vitro studies have shown that 1-Piperidineethanol and its analogs possess cytotoxic effects against various cancer cell lines. For example, a study demonstrated that certain piperidine derivatives exhibited IC50 values in the low micromolar range against B16 melanoma cells, indicating potential as anticancer agents . The mechanism appears to involve disruption of tubulin polymerization, which is crucial for cancer cell division .

Study on Antiviral Activity

A notable study investigated the antiviral properties of piperidine derivatives against HIV. The research revealed that specific modifications to the piperidine structure significantly enhanced antiviral activity, with some compounds achieving EC50 values comparable to established antiretroviral drugs .

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of piperidine derivatives. A study highlighted the compound's ability to act as an agonist at serotonin receptors, which could have implications for treating mood disorders. The binding affinity was assessed using radiolabeled compounds in PET studies, showing specific binding in brain regions associated with serotonin signaling .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-?

Synthesis typically involves multi-step organic reactions, such as:

  • Reductive amination : Reacting a ketone precursor (e.g., 2-methylpiperidone) with methylamine under hydrogenation conditions to introduce the methylamino group .
  • Mannich reaction : Utilizing formaldehyde and methylamine to functionalize the piperidine backbone, followed by hydroxylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity, as validated by HPLC .

Q. How can the structure of this compound be confirmed spectroscopically?

  • NMR : 1H^1H- and 13C^{13}C-NMR to identify methyl groups (δ 1.2–1.5 ppm), piperidine ring protons (δ 2.5–3.0 ppm), and hydroxyl/methylamino protons (δ 3.5–4.0 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~173.2 g/mol) and fragmentation patterns .
  • IR spectroscopy : Peaks at ~3300 cm1^{-1} (O-H/N-H stretch) and 1100 cm1^{-1} (C-N stretch) .

Q. What are the critical physicochemical properties for experimental design?

  • Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water; pre-formulation studies with co-solvents (e.g., PEG 400) are recommended for biological assays .
  • Stability : Susceptible to oxidation; store under inert gas (N2_2) at −20°C. Monitor degradation via TLC or LC-MS .
  • pKa : Predicted ~9.5 (amine group) using computational tools (e.g., ACD/Labs), influencing ionization in physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Systematic modifications : Vary substituents on the piperidine ring (e.g., halogenation at C-2) or replace the methylamino group with ethyl/cyclopropyl analogs to assess impact on receptor binding .
  • In vitro assays : Test derivatives against target receptors (e.g., GPCRs) using radioligand binding assays. Compare IC50_{50} values to establish potency trends .
  • Computational modeling : Dock modified structures into receptor active sites (e.g., using AutoDock Vina) to predict binding affinities .

Q. What analytical methods are suitable for detecting this compound in biological matrices?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 173→128 (quantifier) and 173→85 (qualifier) .
  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to enhance recovery from plasma or urine .
  • Validation : Follow FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and matrix effects .

Q. How can contradictions in pharmacological data be resolved?

  • Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK-293 vs. CHO) to rule out cell-specific effects .
  • Metabolite profiling : Identify active metabolites (e.g., N-demethylated derivatives) via hepatocyte incubation and LC-HRMS .
  • Target deconvolution : Use CRISPR-Cas9 knockout models to confirm on-target vs. off-target activity .

Q. What toxicological considerations are critical for in vivo studies?

  • Acute toxicity : Classified under GHS Category 4 (oral LD50_{50} > 2000 mg/kg in rats); monitor for respiratory depression and CNS effects .
  • Genotoxicity : Perform Ames test (TA98 strain) to assess mutagenic potential; negative results reported for structural analogs .
  • Environmental impact : Evaluate biodegradability via OECD 301F test; predicted half-life <30 days in soil .

Q. How can reaction conditions be optimized for novel derivatives?

  • Catalyst screening : Test palladium (e.g., Pd/C) vs. nickel catalysts for hydrogenation efficiency .
  • Solvent effects : Compare yields in aprotic solvents (e.g., DMF) vs. protic solvents (e.g., methanol) to minimize side reactions .
  • Kinetic studies : Use DoE (Design of Experiments) to model temperature (25–80°C) and pH (7–10) effects on reaction rate .

Properties

CAS No.

1019574-01-6

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1-(methylamino)-3-(2-methylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C10H22N2O/c1-9-5-3-4-6-12(9)8-10(13)7-11-2/h9-11,13H,3-8H2,1-2H3

InChI Key

ZWWADGODAQZCMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC(CNC)O

Origin of Product

United States

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